Product packaging for Disperse Orange 30(Cat. No.:CAS No. 12223-23-3)

Disperse Orange 30

Cat. No.: B079229
CAS No.: 12223-23-3
M. Wt: 450.3 g/mol
InChI Key: ROPYWXVRNREIQD-UHFFFAOYSA-N
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Description

Disperse Orange 30 is a synthetic azo dye belonging to the disperse dye class, characterized by its non-ionic nature and low water solubility. Its primary research value lies in its application for dyeing synthetic hydrophobic fibers, most notably polyester (PET) and acetate, but also nylon and acrylics. The mechanism of action involves the formation of a fine aqueous dispersion at elevated temperatures (typically 130°C under pressure). Under these conditions, the polymer chains in the fiber swell, allowing the molecularly dispersed dye particles to diffuse into the fiber's amorphous regions. Upon cooling, the dye molecules become trapped within the polymer matrix, resulting in a colored material with good wash-fastness due to the physical entrapment of the hydrophobic dye within the hydrophobic fiber.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17Cl2N5O4 B079229 Disperse Orange 30 CAS No. 12223-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPYWXVRNREIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063745
Record name C.I. Disperse Orange 30
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Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
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Record name C.I. Disperse Orange 30
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Orange 30
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Record name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]
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Record name Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)-
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-
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Record name 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline
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Synthesis and Derivatization Methodologies of Disperse Orange 30

Conventional Synthetic Pathways for Azo Dyes Relevant to Disperse Orange 30

The traditional synthesis of this compound, like many azo dyes, is rooted in the principles of diazotization and coupling reactions. This multi-step process requires precise control of reaction conditions to ensure high yields and product purity.

Diazotization-Coupling Reaction Mechanisms

The foundational reaction for producing azo dyes is the diazotization of a primary aromatic amine, followed by an azo coupling reaction. chemistrystudent.com In this electrophilic aromatic substitution, an aryldiazonium cation acts as the electrophile, reacting with an activated aromatic compound that serves as a nucleophile. wikipedia.orgorganic-chemistry.org

The process begins with the diazotization of a primary aromatic amine, such as a substituted aniline (B41778), with nitrous acid. chemistrystudent.com Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) with a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. chemistrystudent.com

The resulting diazonium salt is a weak electrophile and subsequently reacts with a coupling component, which is an electron-rich substrate like a phenol (B47542) or an arylamine. wikipedia.orgjove.com The coupling generally occurs at the para position of the coupling agent. If the para position is already occupied, the reaction will occur at the ortho position, though at a slower rate. wikipedia.orgjove.com The pH of the reaction medium is a critical factor; for phenols, slightly alkaline conditions are optimal, whereas for amines, the reaction proceeds best in a pH range of 5-7. organic-chemistry.orgjove.com

Role of Chlorinated Precursors and Cyanoethylation Steps in this compound Synthesis

The specific synthesis of this compound involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479). worlddyevariety.comchemicalbook.com This chlorinated precursor is a key starting material that contributes to the final properties of the dye. The presence of the two chlorine atoms and the nitro group on the diazo component influences the electronic characteristics and ultimately the color and fastness of the dye.

The coupling component in the synthesis of this compound is 2-((2-Cyanoethyl)(phenyl)amino)ethyl acetate (B1210297), also known as N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. worlddyevariety.comchemicalbook.com The synthesis of this coupling component involves a cyanoethylation step. Cyanoethylation is a chemical process that introduces a cyanoethyl group (-CH2CH2CN) onto a substrate. wikipedia.org In this case, an aniline derivative is reacted with acrylonitrile, a Michael acceptor, typically in the presence of a base catalyst. wikipedia.org This is followed by the introduction of the acetoxyethyl group. The cyano and acetoxy groups in the coupling component enhance its solubility in organic solvents, which is advantageous for the synthesis process.

The final step is the coupling of the diazotized 2,6-dichloro-4-nitroaniline with the N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline to form the this compound molecule. worlddyevariety.com

Advanced and Sustainable Synthesis Approaches

In response to growing environmental concerns and the need for more efficient manufacturing processes, research has focused on developing advanced and sustainable methods for synthesizing azo dyes, including those structurally related to this compound.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for the production of azo dyes. researchgate.netdoaj.org This technique utilizes microwave energy to accelerate chemical reactions, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity. isca.measianpubs.org The heating effect in microwave-assisted organic transformations is primarily due to dielectric polarization, where molecules align with the rapidly changing electric field, causing energy absorption and rapid heating. isca.me

Studies have demonstrated the successful synthesis of unsymmetrical azo dyes in a single, metal-catalyst-free step using microwave irradiation. researchgate.netdoaj.org This approach can afford a variety of disperse and water-soluble azo dyes in high yields within minutes. researchgate.netdoaj.org The optimization of microwave-assisted synthesis involves adjusting parameters such as power, temperature, and reaction time to maximize product yield and purity. isca.me This method offers a more time- and cost-effective and environmentally benign route compared to traditional solution-based methods. researchgate.net

Biocatalytic Coupling and Enzymatic Systems (e.g., Laccase/Peroxidase)

Biocatalysis, utilizing enzymes such as laccases and peroxidases, presents a green and sustainable approach to chemical synthesis. nih.gov Laccases, a type of multi-copper oxidase, are particularly interesting for dye synthesis and degradation due to their ability to oxidize a wide range of phenolic and anilinic compounds. nih.govuminho.pt

Laccases catalyze the formation of free radicals from phenolic or aromatic amine substrates by removing a hydrogen atom. nih.gov These radicals can then undergo coupling reactions to form larger molecules, including azo compounds. uminho.pt While primarily studied for dye degradation, the polymerization character of laccase can be harnessed for synthesis. uminho.ptnih.gov The use of redox mediators can significantly improve the catalytic efficiency of laccases. uminho.pt

Enzymatic systems offer several advantages, including high specificity, mild reaction conditions, and reduced generation of hazardous byproducts. nih.gov The immobilization of enzymes can further enhance their stability and reusability, making biocatalytic processes more economically viable. nih.gov

Green Chemistry Principles in this compound Manufacturing

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound manufacturing, these principles can be applied in several ways.

One approach is the use of solvent-free or more environmentally benign solvent systems. rsc.org For example, grinding methods at room temperature under solvent-free conditions have been developed for the synthesis of azo dyes, which enhances atom efficiency and minimizes reaction time.

The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can replace traditional liquid acids, offering advantages like mild reaction conditions, simple product isolation, and catalyst recyclability. rsc.orgresearchgate.net

Furthermore, designing dyes that are inherently more biodegradable or that can be synthesized from renewable feedstocks aligns with green chemistry principles. ijrrjournal.comchalcogen.ro While the synthesis of this compound itself still relies on petrochemical-based precursors, the broader field of azo dye chemistry is moving towards more sustainable practices that could influence future manufacturing processes. chalcogen.ro

Derivatization Strategies and Structure-Function Relationships for Enhanced Performance

The performance of this compound can be tailored for specific applications through various derivatization and formulation strategies. These approaches aim to enhance properties ranging from optical and electronic characteristics to the physical form of the dye for improved industrial application.

Modification for Optoelectronic Applications (e.g., Thiophene (B33073)/Thiadiazole Groups)

The incorporation of heterocyclic moieties like thiophene and thiadiazole into azo dye structures is a recognized strategy for developing materials with advanced optoelectronic and nonlinear optical (NLO) properties. mdpi.comespublisher.com These groups can enhance the electron-accepting or donating nature of the molecule, extend the π-conjugated system, and influence molecular geometry, all of which are critical for optical applications. mdpi.comscielo.org.mx

For instance, introducing a thiophene ring into an azo dye's core structure can increase electron delocalization, which often leads to enhanced color strength, stability, and solubility. mdpi.com Thiophene-based azo dyes are known to possess moderate to good light fastness, often superior to their benzene-based counterparts. mdpi.com The strategic placement of thiophene can create push-pull electronic systems, which are fundamental for NLO activity. mdpi.com Similarly, electron-deficient thiadiazole derivatives can act as effective π-spacers in donor-π-acceptor (D-π-A) dye structures, significantly lowering the LUMO energy level and the HOMO-LUMO band gap, which in turn enhances polarizability and hyperpolarizability, key parameters for NLO response. scielo.org.mx

While this derivatization strategy is well-documented for a variety of azo dyes and has led to materials for applications in dye-sensitized solar cells (DSSCs), optical switches, and data storage, specific research detailing the synthesis and characterization of this compound modified with thiophene or thiadiazole groups for optoelectronic purposes is not prominently available in the reviewed literature. The general principles suggest that such modifications could theoretically enhance its NLO properties, but dedicated studies on this compound itself are required for confirmation.

Development of Liquid Forms and Their Properties

In the textile industry, the use of liquid dyes offers practical advantages over traditional powders, including the elimination of dust-related hazards and suitability for automated dispensing systems. crimsonpublishers.com Research has focused on developing a liquid form of C.I. This compound directly from its crude press cake, bypassing the energy-intensive mechanical grinding process. crimsonpublishers.comcrimsonpublishers.com

A stable liquid formulation can be prepared by mixing the dry filter cake of C.I. This compound with dispersants such as poly alkylnaphthalene sulfonate and alkylnaphthalene sulfonate in water, followed by a grinding process to achieve a target particle diameter, for instance, between 600-800 Nm.

Studies investigating the thermodynamic and kinetic properties of these liquid forms in polyester (B1180765) dyeing have shown them to be a formidable alternative to conventional commercial powder forms. crimsonpublishers.comcrimsonpublishers.com The dyeing behavior for both liquid and commercial forms follows the Nernst adsorption isotherm, which describes the distribution of the dye between the fiber and the dyebath. crimsonpublishers.comiau.ir

Key findings from comparative studies reveal that the liquid form of this compound exhibits properties comparable, and in some cases superior, to the commercial powder form. The liquid form demonstrates a higher partition coefficient (K), indicating a greater transfer of dye from the dyebath to the polyester fabric. crimsonpublishers.comcrimsonpublishers.com Consequently, the standard affinity (-Δμ°), which measures the dye's tendency to move from the bath to the fiber, is also greater for the liquid form. crimsonpublishers.comcrimsonpublishers.com Dyeing is an exothermic process, and a higher negative enthalpy change (ΔH°) was observed for the liquid form, alongside an increase in the diffusion coefficient (D) with rising temperature for both forms. crimsonpublishers.com

Comparative Thermodynamic and Kinetic Parameters of this compound Forms

PropertyObservationImplication
Adsorption Isotherm Both liquid and commercial forms follow the Nernst isotherm. crimsonpublishers.comcrimsonpublishers.comThe dyeing mechanism involves the partitioning of the dye as a solid solution in the polyester fiber.
Partition Coefficient (K) Higher for the liquid form compared to the commercial form. crimsonpublishers.comcrimsonpublishers.comMore efficient dye transfer from the dyebath to the fabric.
Standard Affinity (-Δμ°) Greater for the liquid form. crimsonpublishers.comcrimsonpublishers.comHigher apparent depth of dyeing on the fiber.
Enthalpy Change (ΔH°) Higher negative value for the liquid form. crimsonpublishers.comThe dyeing process is more exothermic with the liquid formulation.
Diffusion Coefficient (D) Increases with temperature for both forms. crimsonpublishers.comHigher temperatures increase the mobility and strike rate of dye molecules.

Adsorption and Interaction Mechanisms of Disperse Orange 30 with Substrates

Adsorption Isotherm Models and Their Applicability to Disperse Orange 30

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the substrate at a constant temperature. For this compound, several models have been applied to analyze its adsorption behavior.

The dyeing of polyester (B1180765) with this compound is best described by the Nernst adsorption isotherm. iau.ircrimsonpublishers.comcrimsonpublishers.comidosi.orgresearchgate.net This model assumes a linear distribution of the dye between the fiber and the dyebath, which is characteristic of disperse dyes partitioning into the polyester fiber, effectively forming a solid solution. crimsonpublishers.comcrimsonpublishers.com Studies consistently show that the Nernst model yields the highest correlation coefficient values when compared to other models for the adsorption of this compound onto polyester fabric. iau.iridosi.orgresearchgate.netresearchgate.net

The partition coefficient (K), a key parameter in the Nernst isotherm, has been observed to decrease as the dyeing temperature increases. iau.ircrimsonpublishers.comcrimsonpublishers.comidosi.org This inverse relationship indicates that the adsorption process is exothermic, meaning dye uptake is more favorable at lower temperatures. iau.iridosi.org

Table 1: Nernst Equation Constants for this compound on Polyester at Different Temperatures

This table is interactive. Click on the headers to sort.

Temperature (°C)Partition Coefficient (K)Correlation Coefficient (R²)
9048.780.998
10044.540.996
11038.650.993
Data sourced from studies on polyester fabric dyeing. idosi.org

While the Nernst model shows the best fit for polyester dyeing, the Langmuir and Freundlich isotherms have also been evaluated. The Langmuir model, which assumes monolayer adsorption onto a surface with a finite number of identical sites, generally provides a poor fit for the experimental data of this compound on polyester. iau.ir The correlation coefficients for the Langmuir model are often below 0.95, indicating it is not a suitable model for this system. iau.ir

The Freundlich isotherm, which describes adsorption on heterogeneous surfaces, also shows a weaker correlation than the Nernst model for aqueous polyester dyeing. iau.irresearchgate.net However, the applicability of these models can change with the substrate and conditions. For instance, when this compound is adsorbed onto activated carbon prepared from rattan sawdust, the equilibrium data are best represented by the Langmuir isotherm model. usm.my In another specific case, the dyeing of polyester fibers in supercritical carbon dioxide, the Freundlich model was found to agree very well with the experimental data. capes.gov.br

Nernst Adsorption Isotherm Dominance and Correlation Coefficients

Adsorption Kinetics and Thermodynamic Parameters

The study of adsorption kinetics reveals the rate at which a dye is taken up by a substrate, while thermodynamic parameters provide insight into the spontaneity and energy changes associated with the process.

The kinetics of this compound adsorption have been analyzed using both pseudo-first-order and pseudo-second-order models. Research indicates that the adsorption process does not follow the pseudo-first-order kinetic model, as evidenced by low correlation coefficient values. iau.ir In contrast, the pseudo-second-order kinetic model consistently provides the best fit for the experimental data across various conditions. iau.ir This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. The pseudo-second-order model has been shown to be the most applicable for the adsorption of this compound onto polyester iau.ir, onto activated carbon usm.my, and even for dyeing in supercritical carbon dioxide. capes.gov.brscispace.com

The diffusion coefficient (D) is a critical parameter in dyeing, quantifying the rate of dye molecule movement within the fiber. For this compound, the diffusion coefficient increases with a rise in temperature. crimsonpublishers.comcrimsonpublishers.com This is because higher temperatures increase the mobility of the dye molecules and the strike rate of the dye with the fiber. crimsonpublishers.comcrimsonpublishers.com

The activation energy of diffusion (ED) represents the energy barrier that a dye molecule must overcome to diffuse into the polymer structure. A study comparing a commercial powder form and a liquid form of this compound found that the activation energy was lower for the liquid form, suggesting it requires less energy to diffuse into the polyester fiber. crimsonpublishers.com

Table 2: Diffusion Coefficient and Activation Energy for this compound

This table is interactive. Click on the headers to sort.

Dye FormTemperature (°C)Diffusion Coefficient (D) (cm²/min x 10⁻¹⁰)Activation Energy (ED) (kJ/mol)
Commercial1102.1934.33
Commercial1202.8134.33
Commercial1303.4734.33
Liquid1102.4030.14
Liquid1202.9830.14
Liquid1303.6330.14
Data sourced from a comparative study on polyester dyeing. crimsonpublishers.com

Thermodynamic parameters such as the standard affinity (Δµ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°) are crucial for understanding the nature of the adsorption process. For the dyeing of polyester with this compound, the standard affinity, enthalpy, and entropy values are all negative. iau.iridosi.org

The negative standard affinity (Δµ°) indicates that the dyeing process is spontaneous and that the dye has a high affinity for the polyester fiber. iau.ircrimsonpublishers.comidosi.org The negative enthalpy (ΔH°) confirms that the adsorption is an exothermic process, releasing heat. iau.ircrimsonpublishers.comidosi.orgresearchgate.net This aligns with the observation that the partition coefficient decreases at higher temperatures. iau.ircrimsonpublishers.comcrimsonpublishers.comidosi.org The negative entropy (ΔS°) suggests a decrease in the randomness at the solid-solution interface during adsorption, as the dye molecules move from the dyebath to the more ordered environment of the fiber. iau.ircrimsonpublishers.comidosi.org

Table 3: Thermodynamic Parameters for Adsorption of this compound on Polyester

This table is interactive. Click on the headers to sort.

Temperature (K)Standard Affinity (Δµ°) (kJ/mol)Enthalpy (ΔH°) (kJ/mol)Entropy (ΔS°) (J/mol·K)
363 (90°C)-8.99-10.11-3.08
373 (100°C)-8.68-10.11-3.08
383 (110°C)-8.37-10.11-3.08
Data sourced from studies on polyester fabric dyeing. iau.ir

Dye-Substrate Interactions and Fiber-Specific Adsorption Dynamics

Adsorption Behavior on Polyester Fabrics

The dyeing of polyester with disperse dyes like this compound is a process of transferring dye molecules from an aqueous dispersion into the amorphous regions of the polyester fibers. upc.edu This process is influenced by temperature, time, and pH.

Studies have shown that the adsorption of this compound onto polyester fabric reaches equilibrium after approximately 120 minutes. iau.ir The optimal pH for the highest adsorption of the dye is around 4.5. iau.ir The adsorption process is generally considered to be exothermic, as evidenced by the negative values of thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and standard affinity (ΔG°). iau.irresearchgate.net

The adsorption behavior of this compound on polyester can be described by various isotherm models. Research indicates that the Nernst isotherm model provides the best fit for the experimental data, suggesting a partition or distribution mechanism where the dye dissolves in the fiber. iau.ircrimsonpublishers.comcrimsonpublishers.com The kinetics of the adsorption process are best described by the pseudo-second-order kinetic model. iau.ir

A study investigating the thermodynamic and kinetic parameters of both a commercial form and a liquid form of C.I. This compound found that the liquid form exhibited a higher partition coefficient, indicating a greater transfer of dye from the dyebath to the fabric. crimsonpublishers.comcrimsonpublishers.com As dyeing is an exothermic process, an increase in temperature leads to a decrease in the partition coefficient for both forms. crimsonpublishers.com

Table 1: Thermodynamic Parameters for the Adsorption of this compound on Polyester Fabric

Temperature (°C) Standard Affinity (ΔG°) (kJ/mol) Enthalpy (ΔH°) (kJ/mol) Entropy (ΔS°) (J/mol·K)
90 -10.25 -25.8 -42.9
100 -9.82 -25.8 -42.9

Source: Adapted from studies on the adsorption behavior of this compound. iau.ir

Dyeing in Supercritical Carbon Dioxide (ScCO2) Systems

Dyeing in supercritical carbon dioxide (ScCO2) presents an environmentally friendly alternative to conventional water-based dyeing methods for polyester. This technology utilizes the unique properties of ScCO2 as a solvent, which offers gas-like diffusivity and liquid-like density, facilitating the dissolution and transport of disperse dyes into the fiber structure. mdpi.com this compound, being a hydrophobic dye, is well-suited for this process. mdpi.com

The solubility of this compound in ScCO2 is a critical factor influencing the dyeing process. Experimental studies have shown that the solubility of the dye increases with increasing pressure. mdpi.com For instance, the solubility was studied in a mole fraction range of 6.55 × 10⁻⁶ to 9.31 × 10⁻⁶ over a temperature range of 303.15 to 333.15 K, with solid-fluid transition pressures between 9.93 and 14.82 MPa. The Peng-Robinson equation of state has been successfully used to model and correlate the solubility data of this compound in ScCO2.

Table 2: Experimental Solubility Data for this compound in Supercritical CO2

Temperature (K) Pressure (MPa) Mole Fraction (y₂)
313.15 11.0 6.55 x 10⁻⁶
313.15 12.0 7.50 x 10⁻⁶
313.15 13.0 8.50 x 10⁻⁶
323.15 12.5 7.00 x 10⁻⁶
323.15 13.5 8.00 x 10⁻⁶
323.15 14.5 9.00 x 10⁻⁶
333.15 14.0 7.80 x 10⁻⁶
333.15 15.0 8.80 x 10⁻⁶

Source: Adapted from studies on the high-pressure phase behavior of the CO2 + C.I. This compound system.

Interactions with Chemically Modified Cotton Fabrics

Native cotton, being a hydrophilic cellulosic fiber, has no affinity for water-insoluble disperse dyes like this compound. arcjournals.org To enable the dyeing of cotton with disperse dyes, the fiber structure must be chemically modified to introduce hydrophobic characteristics or specific functional groups that can interact with the dye molecules.

One approach involves grafting cotton with polymers that have an affinity for disperse dyes. For example, cotton can be modified with monochlorotriazine-β-cyclodextrin (MCT-β-CD), which possesses hydrophobic cavities capable of forming inclusion complexes with disperse dye molecules through host-guest interactions. researchgate.net This modification allows for the dyeing of cotton and cotton/polyester blends with disperse dyes, resulting in improved color depth. researchgate.net Another method involves graft polymerization of methyl methacrylate (B99206) (MMA) onto cotton, which imparts hydrophobic properties to the fiber. researchgate.net

Other chemical modifications aim to introduce functional groups that can form covalent bonds with the dye. nih.gov For instance, cotton can be modified with 2-chloro-2-dimethylaminoethyl hydrochloride to introduce amino groups, which can then interact with disperse dyes. arcjournals.org The dyeability of the modified cotton, expressed as K/S values, increases with the nitrogen content of the modified fabric. arcjournals.org

Impact of Swelling Agents in Dyeing Processes

In conventional aqueous dyeing of polyester, swelling agents, also known as carriers, are often used to facilitate the dyeing process at lower temperatures (below 130°C). google.comscribd.com These agents are organic compounds that swell the polyester fibers, increasing the mobility of the polymer chains and creating free volume. mdpi.com This enhanced accessibility allows for easier diffusion of disperse dye molecules into the fiber structure. mdpi.com

This compound can be applied in low-temperature microemulsion dyeing processes for polyester fibers, which utilize a swelling agent, such as a chloromethane, emulsified in the dyeing solution. google.com This process allows for dyeing at room temperature (20-30°C). google.com The use of a co-solvent or swelling agent like benzyl (B1604629) alcohol or dimethylformamide can also enhance dye uptake by opening up the fiber structure. sdc.org.uk Natural deep eutectic solvents (NADES), such as a mixture of choline (B1196258) chloride and urea, have also been explored as a more environmentally friendly alternative to traditional carriers, enabling efficient dyeing with this compound at 100°C. ni.ac.rs

Role of Nanostructured Dispersants in Dye Dispersion Stability

The stability of the dye dispersion is crucial for achieving level and uniform dyeing. Disperse dyes, being sparingly soluble in water, exist as fine particles in the dyebath. ontosight.ai Agglomeration of these particles can lead to uneven dyeing and spotting. Dispersants are added to the dye formulation and the dyebath to maintain the stability of the dispersion. sci-hub.ru

Nanostructured dispersants have emerged as a promising innovation to enhance the dispersion stability of dyes like this compound. For example, silica (B1680970) nanoparticles functionalized with sulfonate groups have been shown to improve dye dispersion stability. Comb-like polycarboxylates have also demonstrated superior performance in dispersing disperse dyes compared to conventional dispersants. researchgate.net These advanced dispersants work by providing steric and electrostatic stabilization, preventing the dye particles from aggregating, especially at the high temperatures used in polyester dyeing. researchgate.net The use of such dispersants is critical in preventing issues like color shifts and sedimentation that can arise from the instability of azo-functional colorants like this compound in aqueous dispersions. googleapis.com

Environmental Fate and Ecotoxicological Assessment of Disperse Orange 30

Persistence and Degradation Pathways in Environmental Matrices

Disperse Orange 30 is characterized by its persistence in the environment. canada.ca Due to their chemical stability, a desirable trait for dyeing fabrics, azo dyes like this compound are generally resistant to aerobic biodegradation. mst.dk They have low water solubility and a tendency to partition to particles due to their hydrophobic nature. mst.dkcanada.ca Consequently, when released into aquatic environments, a significant portion is expected to end up in sediment. canada.ca

Under aerobic conditions, this compound is not expected to degrade rapidly in water, soil, or sediment. canada.ca Hydrolysis is not a significant degradation pathway for this dye as it lacks hydrolyzable groups. canada.ca However, atmospheric oxidation is predicted to be a relevant fate process if the dye is released into the atmosphere. canada.ca

Under anaerobic conditions, such as those found in some sediments and wastewater treatment processes, azo dyes can be reductively cleaved by microorganisms. nih.govresearchgate.net This process breaks the azo bond (-N=N-), leading to the formation of aromatic amines, which can be more mobile and potentially more toxic than the parent dye molecule. nih.govresearchgate.netsciensage.info One study on a similar disperse azo dye, Disperse Orange 3, showed that it could be mineralized by certain bacteria under specific conditions, with the degradation pathway involving the formation of intermediates like p-nitroaniline and catechol. sciensage.info Another study on the microbial degradation of a structurally related dye, Disperse Red 30, by Streptomyces sp. FX645, identified the initial breakdown products as 2,6-dichloro-4-nitrobenzenamine and 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate, which were further transformed. nih.gov

Aquatic Ecotoxicity Studies

The ecotoxicity of this compound and its degradation products is a key area of environmental concern.

Phytotoxicity Assessments (e.g., Brassica nigra)

Studies on the phytotoxicity of this compound have been conducted to understand its impact on plant life. In one investigation, the effluent from an electrocoagulation treatment of this compound was tested on Brassica nigra (black mustard) seeds. ijcce.ac.ir The results indicated that the treated dye solution produced similar outcomes to the control group, suggesting that the treatment process effectively reduced the phytotoxicity of the dye. ijcce.ac.ir This implies that untreated this compound could have adverse effects on plant germination and growth.

Aquatic Organism Toxicity (e.g., Catla catla, Daphnia similis, Vibrio fischeri)

The toxicity of this compound has been evaluated in various aquatic organisms.

Catla catla : An ecotoxicity test was performed on the freshwater fish Catla catla using the treated effluent from the electrocoagulation of this compound. ijcce.ac.ir The study found that the tested parameters in the fish exposed to the treated solution were similar to those of the control group, indicating a reduction in toxicity after treatment. ijcce.ac.ir While this specific study focused on treated effluent, research on other azo dyes has shown that they can be toxic to fish, causing genotoxic effects. biomedpress.org

Daphnia similis : A study on the closely related Disperse Orange 1 found no toxic effects on Daphnia similis, a species of water flea commonly used in ecotoxicological testing. nih.govresearchgate.net However, a separate study reported a 48-hour LC50 (lethal concentration for 50% of the population) of 0.5522 mg/L for this compound in Daphnia magna, indicating high toxicity to this crustacean. uta.edu

Vibrio fischeri : The Microtox® assay, which uses the bioluminescent bacterium Vibrio fischeri, is a common method for assessing acute toxicity. A study on Disperse Orange 1 showed no toxic effects on Vibrio fischeri. nih.govresearchgate.net However, it's important to note that different disperse dyes can exhibit varying levels of toxicity. researchgate.net

The following table summarizes the ecotoxicity data for this compound and a related compound:

OrganismCompoundEndpointConcentration/ResultReference
Brassica nigra (Black Mustard)This compound (Treated Effluent)PhytotoxicitySimilar results to control ijcce.ac.ir
Catla catla (Indian Carp)This compound (Treated Effluent)EcotoxicitySimilar results to control ijcce.ac.ir
Daphnia magnaThis compound48-hour LC500.5522 mg/L uta.edu
Daphnia similisDisperse Orange 1ToxicityNo toxic effects observed nih.govresearchgate.net
Vibrio fischeriDisperse Orange 1ToxicityNo toxic effects observed nih.govresearchgate.net

Bioconcentration and Bioaccumulation Potential

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all environmental sources, including food. Disperse dyes, being hydrophobic, have a theoretical potential to bioconcentrate in aquatic organisms. mst.dk

Transformation Products and their Environmental Implications

The degradation of this compound, particularly under anaerobic conditions, can lead to the formation of transformation products, primarily aromatic amines. nih.govresearchgate.netsciensage.info These breakdown products are of significant environmental concern because they can be more water-soluble and potentially more toxic and carcinogenic than the original dye molecule. nih.govresearchgate.netsciensage.info

The initial step in the anaerobic degradation of azo dyes is the cleavage of the azo bond, which results in the formation of two or more aromatic amines. nih.gov For a dye structurally similar to this compound, the identified degradation intermediates included p-nitroaniline and catechol. sciensage.info In the case of Disperse Red 30, the degradation by Streptomyces sp. FX645 produced 2,6-dichloro-4-nitrobenzenamine and 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate. nih.gov These intermediates can undergo further transformations in the environment. The environmental implications of these transformation products are linked to their potential toxicity, mobility, and persistence, which may differ significantly from the parent this compound molecule.

Degradation and Remediation Technologies for Disperse Orange 30 in Wastewater

Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules. nih.govupc.edu These methods are particularly effective for treating wastewater containing non-biodegradable compounds like Disperse Orange 30.

Ozonation Kinetics and Optimization (pH, Ozone Concentration, Time)

Ozonation has proven to be a highly effective method for the decolorization of this compound. semanticscholar.orggnest.org The degradation process involves bubbling ozone into the dye solution, leading to the cleavage of the chromophoric azo bond. researchgate.net The efficiency of this process is significantly influenced by several operational parameters.

Effect of pH: The initial pH of the solution plays a crucial role in the ozonation process. For this compound, color removal is most effective under basic conditions. Studies have shown that the optimal pH for decolorization is 12. semanticscholar.orgscispace.com At alkaline pH, the decomposition of ozone is accelerated, leading to a higher rate of hydroxyl radical formation, which enhances the oxidation process. semanticscholar.orgresearchgate.net

Effect of Ozone Concentration and Time: The rate of decolorization is directly related to the concentration of applied ozone and the treatment time. For this compound, complete decolorization can be achieved in as little as 9 minutes under optimal conditions. gnest.orgscispace.com Increasing the ozone concentration generally leads to a faster reaction. semanticscholar.org The process also results in a significant reduction in Chemical Oxygen Demand (COD), with decreases of up to 77.43% observed. semanticscholar.orgscispace.com

Kinetics: The ozonation of this compound follows pseudo-first-order kinetics. semanticscholar.orggjesm.net The apparent rate constant of the reaction increases with a higher applied ozone dose and under basic conditions, while it decreases as the initial concentration of the dye increases. semanticscholar.orgscispace.com

Ozonation of this compound: Key Findings

ParameterOptimal Condition/ResultReference
Optimal pH12 semanticscholar.orgscispace.com
Decolorization Time9 minutes gnest.orgscispace.com
COD ReductionUp to 77.43% semanticscholar.orgscispace.com
Reaction KineticsPseudo-first-order semanticscholar.orggjesm.net

Electrochemical Oxidation and Electrocoagulation for Dye Degradation

Electrochemical methods offer a promising alternative for treating dye-laden wastewater. Electrocoagulation (EC) is an advanced and economical technology that has been successfully applied to the degradation of this compound. researchgate.netijcce.ac.ir This process involves generating coagulating agents in-situ by the electrolytic oxidation of a sacrificial anode. mdpi.com

In a study using a Titanium-Aluminium (Ti-Al) electrode system, a maximum removal efficiency of 97% for this compound was achieved. researchgate.netijcce.ac.ir The optimal operating conditions were identified as a pH of 6, a reaction time of 30 minutes, and an applied voltage of 10 V. researchgate.netijcce.ac.ir The primary mechanism is the generation of aluminum hydroxides which adsorb and entrap the dye molecules, facilitating their removal from the solution. ijcce.ac.ir

Electrochemical oxidation, another advanced oxidation process, utilizes strong oxidizing agents generated at the anode surface (like hydroxyl radicals) to destroy pollutants. orientjchem.org For disperse dyes, electrochemical oxidation using a Ti/Pt-Ir anode achieved 90% color removal and 79% COD elimination after 40 minutes of electrolysis in acidic conditions. orientjchem.org

Electrocoagulation of this compound with Ti-Al Electrode

Operating ParameterOptimal ValueReference
pH6 researchgate.netijcce.ac.ir
Reaction Time30 minutes researchgate.netijcce.ac.ir
Voltage10 V researchgate.netijcce.ac.ir
Maximum Removal Efficiency97% researchgate.netijcce.ac.ir

Fenton Reagent and Hypochlorite (B82951) Oxidation

The Fenton process, which uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals, is a highly effective method for degrading disperse dyes. orientjchem.orgresearchgate.net Studies have shown that the Fenton reagent can achieve complete decolorization of wastewater containing this compound and significantly enhance its biodegradability. Optimal conditions for the Fenton process typically involve an acidic pH around 3. orientjchem.org

In a comparative study, the Fenton process resulted in a colorless final effluent with a residual COD of only 100 mg/dm³, demonstrating its superiority in both decolorization and mineralization over other chemical oxidation methods. orientjchem.org

Conversely, oxidation with hypochlorite has been found to be unsatisfactory for the treatment of disperse dyes. At a dose of 6 g/dm³, hypochlorite oxidation achieved only a 35% reduction in color, making it a less viable option for this application. orientjchem.org

Photocatalytic Degradation (e.g., TiO₂)

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is another AOP for degrading organic pollutants. ijcce.ac.ir When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules.

While extensive research exists for the TiO₂-mediated photocatalytic degradation of other azo dyes, specific studies on this compound have focused more on the adsorptive removal by TiO₂. One study investigated the removal of this compound from aqueous solutions by adsorption onto TiO₂ particles, a process that was enhanced by the application of ultrasound. The results showed that TiO₂ alone could remove approximately 14% of the dye, which increased to 20% with the aid of ultrasound. The addition of rare earth ions (La³⁺/Gd³⁺) to the TiO₂ system dramatically increased the removal efficiency to 97-98%, indicating a significant synergistic effect that promotes the adsorption and subsequent removal of the dye.

Biological Treatment Approaches

Biological treatment methods utilize the metabolic capabilities of microorganisms to break down complex organic pollutants into simpler, less toxic compounds. This approach is considered cost-effective and environmentally friendly.

Microbial Biodegradation Mechanisms (e.g., Pseudomonas DL17, Acinetobacter sp. SRL8)

Specific bacterial strains have been identified that are capable of effectively degrading this compound and similar azo dyes.

Pseudomonas DL17: This alkaliphilic bacterial strain, isolated from an alkaline lake, has demonstrated a high potential for the complete mineralization of azo dyes. In laboratory settings, Pseudomonas DL17 was able to completely mineralize Disperse Orange 3 within 24 hours under optimal conditions of pH 9.0 and 37°C. The degradation pathway involves the activity of several key enzymes. The initial step is the reductive cleavage of the azo bond (-N=N-) by an azoreductase enzyme, leading to the formation of aromatic amines. Subsequently, enzymes such as nitroreductase, tyrosinase, and cytochrome P450 are involved in the further breakdown of these intermediates. Metabolites identified during the degradation process include p-nitroaniline, p-phenylenediamine (B122844), and catechol, confirming the breakdown of the parent dye molecule.

Acinetobacter sp. SRL8: This bacterial strain, isolated from industrial sludge, is highly efficient in decolorizing the azo dye Disperse Orange S-RL. Acinetobacter sp. SRL8 can tolerate high concentrations of the dye (up to 300 mg/L) and exhibits a broad decolorizing spectrum. Optimal conditions for its activity are a temperature of 30°C, a pH of 7.0, and microaerophilic (low oxygen) incubation. Under these conditions, the strain can achieve a decolorization rate of 90.2%. The degradation mechanism primarily relies on the enzymatic reduction of the azo bond under microaerophilic conditions. gjesm.net Kinetic studies based on the Monod equation calculated the maximum specific decolorization rate (vₘₐₓ) as 5.57 × 10⁻³ h⁻¹ and the half-saturation constant (Kₘ) as 14.53 mg·L⁻¹.

Microbial Degradation of Disperse Orange Dyes

MicroorganismTarget DyeOptimal ConditionsKey EnzymesEfficiency/MetabolitesReference
Pseudomonas DL17Disperse Orange 3pH 9.0, 37°CAzo reductase, Nitroreductase, Cytochrome P450Complete mineralization in 24h; Metabolites: p-nitroaniline, catechol
Acinetobacter sp. SRL8Disperse Orange S-RLpH 7.0, 30°C, MicroaerophilicNot specified, likely azoreductase90.2% decolorization

Enzymatic Degradation (e.g., Azo Reductase, Nitroreductase, Tyrosinase, SOD)

The biological breakdown of azo dyes like this compound is often initiated by enzymatic action that targets the dye's specific chemical bonds. The primary step involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color.

Key enzymes involved in this process include:

Azo Reductase: This is the principal enzyme responsible for the initial decolorization of azo dyes. It cleaves the azo bond, breaking the molecule into smaller aromatic amines. Studies on the degradation of Disperse Red 30, a structurally similar dye, by Streptomyces sp. confirmed that the azo bond was initially broken by azo reductase. bg.ac.rs This action produces precursor amines, such as 2,6-dichloro-4-nitrobenzenamine and 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate. bg.ac.rs

Nitroreductase: Following the initial azo bond cleavage, nitroreductase enzymes play a crucial role in the further degradation of the resulting aromatic amines, particularly those containing nitro groups (-NO2). scispace.com This enzyme reduces the nitro groups to amino groups (-NH2), a critical step in detoxifying the intermediates. bg.ac.rsscispace.com Research on the degradation of Disperse Orange 3's metabolites, such as p-nitroaniline, by Pseudomonas DL17 showed significant nitroreductase activity. scispace.comresearchgate.net

The typical enzymatic degradation pathway for this compound is believed to proceed by the cleavage of the azo bond to form initial aromatic amines, followed by further enzymatic actions like nitroreduction and hydroxylation, eventually leading to the opening of the aromatic rings and mineralization into simpler compounds like carbon dioxide and water. bg.ac.rsscispace.com

EnzymeRole in DegradationObserved Activity (Relative)Reference
Azo ReductaseInitial cleavage of the azo bond (-N=N-), causing decolorization.High bg.ac.rsscispace.com
NitroreductaseReduces nitro groups (-NO2) on aromatic intermediates.Moderate to High scispace.comresearchgate.net
TyrosinaseOxidative degradation of aromatic intermediates.Low scispace.com
Superoxide Dismutase (SOD)Manages oxidative stress and contributes to the breakdown of intermediates.Moderate scispace.com

Bioremediation using Agricultural By-products (e.g., Olive Pomace, Poplar Sawdust, Rattan Sawdust)

Utilizing low-cost agricultural by-products as biosorbents is an economically viable and sustainable approach for treating dye-laden wastewater. These materials possess porous structures and functional groups that can effectively bind dye molecules.

Olive Pomace: Research has demonstrated the effectiveness of olive pomace as a biosorbent for sequestering and recovering this compound from wastewater. The interactions between the dye and the pomace are influenced by parameters such as pH, contact time, and temperature, indicating a complex adsorption process.

Poplar Sawdust: Char derived from poplar sawdust via pyrolysis has been successfully used as a low-cost adsorbent for this compound. scribd.comd-nb.info In one study, char produced at a pyrolysis temperature of 800°C achieved a maximum adsorption efficiency of 83.4%. The optimal conditions for this removal were found to be a pH of 2 and a temperature of 67°C for an initial dye concentration of 50 ppm.

Rattan Sawdust: Activated carbon produced from rattan sawdust via chemical activation with phosphoric acid is another effective adsorbent for this compound. Equilibrium studies showed a maximum monolayer adsorption capacity of 89.29 mg/g. The process was best described by the Langmuir isotherm model, and the kinetics followed a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step.

Nanobioremediation and Biogenic Nanoparticles (e.g., Iron Nanoparticles)

Nanoremediation, particularly using zero-valent iron (ZVI) nanoparticles, is an advanced technology for treating various industrial pollutants, including azo dyes. These nanoparticles have a large surface area and high reactivity, enabling them to efficiently degrade recalcitrant organic compounds. While iron nanoparticles have been shown to be effective in degrading a wide range of dyes, specific research detailing the nanobioremediation of this compound using biogenic or other iron nanoparticles is limited in the available literature. However, the general mechanism involves the reductive cleavage of the azo bond by the zero-valent iron, which acts as an electron donor.

Adsorption-Based Removal Strategies

Adsorption is a widely used physicochemical process for dye removal, valued for its efficiency and the potential for adsorbent regeneration. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Activated carbon is a highly effective adsorbent due to its extensive microporous structure and large surface area. It can be produced from a multitude of carbonaceous biomass materials, making it a versatile option for wastewater treatment.

Holm Oak Acorns: Activated carbon prepared from Holm Oak acorns via chemical activation with zinc chloride (ZnCl2) demonstrated a dye removal efficiency of 93.5% for this compound. The optimal conditions for this achievement were a carbonization temperature of 750°C, a pH of 2, and an adsorbent dosage of 0.15 g per 25 ml of solution.

Rattan Sawdust: As mentioned previously, activated carbon from rattan sawdust shows a high adsorption capacity for this compound, reaching up to 89.29 mg/g.

Poplar Sawdust: Char produced from poplar sawdust is also an effective adsorbent, achieving 83.4% removal of this compound under optimized conditions.

Bamboo: Fixed-bed column studies using bamboo-based activated carbon have been conducted to assess the removal of this compound. The highest bed capacity was found to be 39.97 mg/g at an inlet concentration of 100 mg/L, a bed height of 8 cm, and a flow rate of 10 mL/min.

Zeolites are crystalline, microporous aluminosilicates with a well-defined structure, making them suitable for use as adsorbents and catalysts. While zeolites have been effectively used to remove various pollutants, including other disperse dyes, specific studies focusing on the adsorption of this compound are not extensively documented. Research on the closely related Disperse Orange 25 has shown that zeolite synthesized from cenospheres can achieve removal efficiencies of up to 96%. The process was optimized for parameters like pH, contact time, and adsorbent dose, with a maximum monolayer adsorption capacity of 125.0 mg/g recorded for Disperse Orange 25. This suggests that zeolites hold potential for the removal of dyes within this class, though direct data for this compound is needed.

Activated Carbon Adsorption from Various Biomass Sources

Comprehensive Comparative Analysis of Remediation Technologies

The choice of a remediation technology for this compound depends on various factors, including required removal efficiency, cost, operational complexity, and the potential for generating secondary pollutants.

TechnologySpecific Method/MaterialKey Findings (Efficiency/Capacity)AdvantagesLimitations
Enzymatic DegradationAzo Reductase, Nitroreductase, etc.Leads to complete mineralization; High specificity.Environmentally friendly; No sludge formation; Can detoxify the dye.Enzyme production can be costly; Sensitive to pH, temperature, and inhibitors.
Bioremediation (Adsorption)Poplar Sawdust Char83.4% removal efficiency.Very low-cost material; Sustainable use of waste.Lower efficiency than some activated carbons; Pyrolysis step required.
AdsorptionActivated Carbon (Holm Oak Acorns)93.5% removal efficiency.High efficiency; Versatile for various pollutants.Requires activation process; Regeneration can be expensive and energy-intensive.
AdsorptionActivated Carbon (Rattan Sawdust)Adsorption capacity of 89.29 mg/g.High adsorption capacity; Use of waste biomass.Chemical activation and carbonization needed.
AdsorptionZeolitesHigh capacity for similar dyes (e.g., 125 mg/g for DO25).High ion-exchange capacity; Can be synthesized from waste (cenospheres).Limited specific research on this compound; Potential for pore blockage.
ElectrocoagulationTitanium-Aluminium Electrodes97% removal efficiency.High removal efficiency in a short time (30 min); Low sludge production.Energy consumption; Electrode passivation can occur.

Toxicological Assessment and Safety Implications of Disperse Orange 30

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies assess the potential of chemical substances to damage genetic material, which can lead to mutations and potentially cancer.

The micronucleus (MN) assay is a common method to detect chromosomal damage. Research on Disperse Orange 30 has provided evidence of its genotoxic potential in human cells. A study using the in vitro micronucleus assay on human lymphoblastoid TK6 cells found that the higher concentrations tested resulted in a statistically significant increase in micronucleus formation, although this increase was less than twofold compared to controls. nih.gov A corresponding analysis with a genomic biomarker, TGx-28.65, also classified this compound as genotoxic at its mid and high concentrations in these cells. nih.gov

While specific studies on the induction of micronuclei by this compound in human peripheral blood lymphocytes or the human hepatoma cell line HepG2 were not identified, related disperse dyes have shown positive results in these cell types.

The Ames test, which uses various strains of Salmonella typhimurium, is a widely used method to evaluate a substance's potential to cause gene mutations. The TA98 and YG1041 strains are specifically used to detect frameshift mutations. While environmental water samples containing a mixture of dyes including this compound have been tested, specific mutagenicity data for the isolated compound is limited. unesp.brresearchgate.netresearchgate.net However, a Quantitative Structure-Activity Relationship (QSAR) study that modeled the toxicological properties of several azo dyes predicted this compound to be negative for mutagenicity in the Ames test, both with and without metabolic activation (S9). dergipark.org.tr

Table 1: Predicted Ames Test Mutagenicity for this compound

CompoundAmes Test Result (with S9)Ames Test Result (without S9)Source
This compoundNegativeNegative dergipark.org.tr

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting primary DNA damage, such as single- and double-strand breaks. Specific studies utilizing the Comet assay to evaluate DNA damage induced directly by this compound were not found in the reviewed literature. However, the compound was noted as a false negative in one study that used a gene expression biomarker to predict DNA damage, which was benchmarked against apical endpoints including the Comet assay. researchgate.net This suggests that under the specific conditions of that test system, it did not produce a strong DNA damage signal.

The mutagenicity of many azo dyes is dependent on their metabolic activation. This process often involves the reduction of the azo bond and nitro groups, a reaction catalyzed by enzymes such as nitroreductases and subsequent activation by O-acetyltransferases. nih.govresearchgate.net The Salmonella strain YG1041, which overproduces these enzymes, is particularly sensitive to the mutagenic effects of such compounds. unesp.br

While these enzymes are critical for the activation of similar dyes like Disperse Orange 1, the QSAR prediction of a negative Ames test result for this compound suggests that it may not be readily activated into a mutagenic metabolite by these specific bacterial enzymes. dergipark.org.trnih.gov It has been suggested that this compound might require metabolic activation by other means, such as through bacterial gut flora, to fully express its genotoxic potential in vivo. nih.gov

Comparing the toxicological profile of this compound with other structurally related azo dyes highlights key differences. Disperse Orange 1 and Disperse Red 1, for example, have been more extensively studied and generally show more pronounced genotoxic effects. Both Disperse Orange 1 and Disperse Red 1 have been shown to induce micronuclei in human lymphocytes and HepG2 cells. researchgate.netnih.gov Furthermore, Disperse Orange 1 consistently tests positive for frameshift mutagenicity in Salmonella strains TA98 and YG1041 and induces DNA damage in the Comet assay. nih.govresearchgate.net This contrasts with the findings for this compound, which shows weak micronucleus induction in TK6 cells and is predicted to be negative in the Ames test. nih.govdergipark.org.tr

Table 2: Comparative Genotoxicity of Disperse Dyes

CompoundMicronucleus Test (Human Cells)Ames Test (TA98/YG1041)Comet Assay
This compoundPositive (weak, TK6 cells) nih.govNegative (predicted) dergipark.org.trNo data found
Disperse Orange 1Positive (Lymphocytes & HepG2) researchgate.netnih.govPositive nih.govresearchgate.netPositive (HepG2) nih.govresearchgate.net
Disperse Red 1Positive (Lymphocytes & HepG2) researchgate.netnih.govPositive Positive mdpi.com

Role of Nitroreductase and O-Acetyltransferase in Mutagenicity

Cytotoxicity Assessments (e.g., HepG2 Cells, Mitochondrial Activity)

Cytotoxicity assays measure the ability of a substance to cause cell death. Studies on this compound have demonstrated its cytotoxic effects in human TK6 cells, showing dose-dependent decreases in relative survival and increases in apoptosis. nih.gov

Specific research on the cytotoxicity of this compound in HepG2 cells or its direct impact on mitochondrial activity has not been identified. However, studies on the related compound Disperse Orange 1 have assessed its effects on HepG2 cells. In these studies, Disperse Orange 1 was found to reduce mitochondrial activity, a key indicator of cell health, but only after a prolonged exposure of 72 hours. researchgate.netnih.gov Azo dyes as a class have been linked to cytotoxic effects through mechanisms that can include the disruption of mitochondrial function. scielo.br

Allergic Sensitization and Dermatological Reactions

This compound is recognized as a dye with the potential to cause allergic sensitization and various dermatological reactions. Skin contact with this dye may lead to inflammation characterized by itching, scaling, reddening, or occasionally, blistering. aksci.com It is considered a skin sensitizer (B1316253), meaning it can trigger an allergic response upon contact with the skin. scbt.comdergipark.org.tr This sensitization potential is a significant concern in the textile industry, as workers involved in dyeing and finishing processes, as well as consumers wearing textiles colored with this dye, may be at risk. scbt.comhaz-map.com

Studies have identified this compound as a notable allergen in cases of suspected allergic contact dermatitis. nih.govresearchgate.net In a study of children with suspected contact sensitization, this compound was among the most common sensitizers. nih.gov The prevalence of allergy to disperse dyes, including this compound, appears to be on the rise. researchgate.net For individuals sensitized to this dye, common sites of dermatitis include areas where clothing fits snugly and sweat accumulates, such as the axillae (armpits) and groin. nih.gov

It is important to note that the allergenic potential is not limited to direct contact with the pure dye. Textiles dyed with this compound can release the dye, leading to skin exposure and potential sensitization. nih.gov Factors that can increase the likelihood of a reaction include hyperhidrosis (excessive sweating), which can leach the dye from fabrics, and pre-existing skin conditions like atopic dermatitis. nih.goveuropa.eu Research has also pointed to a high frequency of simultaneous sensitivity between this compound and p-phenylenediamine (B122844) (PPD), a common ingredient in hair dyes. researchgate.net

The following table summarizes findings on the dermatological effects of this compound:

EffectDescriptionSource
Skin IrritationCauses skin irritation, characterized by itching, scaling, reddening, and blistering. aksci.com
Allergic Contact DermatitisIdentified as a common sensitizer in patients with suspected allergic contact dermatitis. nih.govresearchgate.net
Skin SensitizationClassified as a skin sensitizer, capable of inducing an allergic response upon contact. scbt.comdergipark.org.tr

Regulatory Science and Compliance Standards

The use of this compound in consumer products, particularly textiles, is subject to various regulatory frameworks and voluntary standards aimed at protecting consumer health and the environment.

The Oeko-Tex Standard 100 is a globally recognized testing and certification system for textiles, which sets limits for harmful substances. google.comwfdyes.com This standard restricts the use of certain allergenic disperse dyes in textiles. g-star.comeuropa.eu While some manufacturers offer versions of this compound that are compliant with Oeko-Tex Standard 100, indicating they meet the stringent requirements for export to the European Union, the standard itself has been progressively tightening restrictions on detrimental impurities like sensitizing dyes. google.comrunlongranliao.com

A significant aspect of these regulations is the restriction on halogenated compounds. google.com this compound is a chlorinated compound, containing two chlorine atoms in its molecular structure. aksci.comguidechem.com There is increasing scrutiny and stricter regulations in Europe and Japan regarding the presence of halogens in products due to environmental and health concerns. google.com The use of certain chlorinated disperse dyes can lead to the presence of organochlorine compounds like pentachlorophenol (B1679276) and trichlorophenol in dyed textiles, which are restricted under standards like Oeko-Tex. google.com

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union governs the use of chemicals. dergipark.org.tr Under REACH, substances like this compound are evaluated for their potential risks to human health and the environment. ontosight.ai The European Chemicals Agency (ECHA) maintains a database with information on registered substances. europa.eu

Regarding its genotoxicity, which is the ability of a chemical to damage the genetic information within a cell, there is some conflicting or limited information for this compound. One source indicates that there is no evidence of genotoxicity, while also noting that its chlorine substituents may reduce biodegradability. A screening assessment by the Canadian government did not identify it as posing a high hazard for genotoxicity based on classifications by other international agencies. canada.ca However, the broader class of azo dyes, to which this compound belongs, is known to have the potential for reductive cleavage of the azo bond, which can release aromatic amines that may be genotoxic. canada.ca

A primary toxicological concern with azo dyes is their potential to break down, through a process called reductive cleavage, into constituent aromatic amines, some of which are known or suspected carcinogens. dergipark.org.treuropa.eu European regulations, specifically under REACH, prohibit the use of azo dyes in textiles and leather articles that could release certain carcinogenic aromatic amines in detectable concentrations. nih.gov

While many azo dyes are subject to these restrictions, the specific aromatic amines that can be formed from the breakdown of this compound are a key area of assessment. The structure of this compound includes a 2,6-dichloro-4-nitrophenyl group. canada.ca The reduction of the azo bond in this molecule would lead to the formation of corresponding aromatic amines. The carcinogenicity and mutagenicity of these specific breakdown products are of critical interest. While some aromatic amines are confirmed human carcinogens, the classification of others is still under review or debated. europa.eu It is the potential release of these amines from consumer products that drives much of the regulatory scrutiny of azo dyes. canada.canih.gov

Analytical Methodologies for Disperse Orange 30 Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For disperse dyes like Disperse Orange 30, liquid chromatography and thin-layer chromatography are the most established methods, often coupled with advanced detectors for unambiguous identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of disperse dyes. labrulez.comlcms.cz Standard methods, such as DIN 54231, utilize HPLC for the separation and quantification of these compounds from textile products. labrulez.comlcms.cz A common approach for this compound involves reverse-phase (RP) HPLC. sielc.com

The separation is typically achieved using a C18 column with a mobile phase consisting of a gradient mixture of an organic solvent, like acetonitrile, and an acidic aqueous solution. lcms.czsielc.com Phosphoric acid is often used as the acidifier; however, for applications requiring mass spectrometry (MS) detection, it is replaced with a more volatile acid like formic acid to ensure compatibility. sielc.com

Detection is frequently performed using a Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths (e.g., 210 to 800 nm), aiding in the identification and purity assessment of the chromatographic peaks. lcms.cz However, the complexity of dye mixtures can lead to co-elution, where two or more compounds exit the column at the same time, making accurate quantification by UV detection alone challenging. lcms.cz

To overcome this, HPLC systems are often coupled with a Mass Spectrometry (MS) detector. labrulez.comlcms.cz MS provides definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. lcms.cz Techniques like electrospray ionization (ESI) are commonly used to ionize the dye molecules. labrulez.com The coupling of HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) enhances confidence in compound identification, allows for the analysis of co-eluting components, and can achieve the low detection limits required by regulations. lcms.czlcms.cz

Table 1: Typical HPLC-PDA/MS Parameters for Disperse Dye Analysis

Parameter Typical Setting/Value Source(s)
System ACQUITY Arc, Nexera UHPLC lcms.czlcms.cz
Column XBridge C18, 5 µm; Kinetex C18, 1.7 µm lcms.czlcms.cz
Mobile Phase A Water with 0.1% formic acid or 10 mmol Ammonium (B1175870) acetate (B1210297) lcms.czlcms.cz
Mobile Phase B Acetonitrile lcms.czsielc.com
Flow Rate 0.30 - 0.6 mL/min labrulez.comlcms.cz
Detection PDA (210-800 nm); QDa Mass Detector (ESI+) lcms.cz
MS Source Electrospray Ionization (ESI), positive/negative modes labrulez.com
Source Temp. 150 °C labrulez.com

| Desolvation Temp. | 500 °C | labrulez.com |

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times without compromising resolution or sensitivity. gimitec.com This is achieved by using columns with smaller particle sizes (typically sub-2-µm), which requires instrumentation capable of handling higher backpressures. sielc.comgimitec.com

The use of UPLC can dramatically reduce analytical run times for disperse dyes from over 15 minutes to less than 5 minutes. gimitec.com This high-throughput capability is particularly advantageous for laboratories screening large numbers of samples. labrulez.comgimitec.com UPLC systems, such as the ACQUITY UPLC H-Class, are coupled with both PDA and compact mass detectors (like the ACQUITY QDa) to provide rapid and reliable screening and quantification of a wide range of synthetic dyes, including disperse dyes. labrulez.comgimitec.comfda.gov The increased peak resolution and enhanced sensitivity are key benefits of this technology. gimitec.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and well-documented technique for the analysis of fiber colorants. tajhizkala.ir It is recognized as a standard method alongside HPLC in procedures like DIN 54231 for analyzing disperse dyes. labrulez.comlcms.cz TLC separates dye components on a planar adsorbent medium (the stationary phase), such as a silica (B1680970) gel plate, using a solvent system (the mobile phase). tajhizkala.ir

This technique is particularly useful in forensic science for comparing dye extracts from fibers, as it can differentiate between similarly colored fibers that are composed of different dye components. tajhizkala.ir The resulting chromatogram can be evaluated based on the color, retardation factor (Rf), and fluorescence of the separated spots. ojp.gov High-Performance Thin-Layer Chromatography (HPTLC), an advanced version of TLC, offers improved resolution and sensitivity and has been used to analyze degradation metabolites of dyes. ojp.govomicsonline.org In environmental analysis, TLC has been used to identify specific disperse dyes, such as Disperse Orange 37, in textile plant effluents. researchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Spectroscopic Methods

Spectroscopic methods are indispensable for both quantifying dye concentration and elucidating the chemical structure of this compound. UV-Visible and infrared spectroscopy are the most common techniques applied.

UV-Visible (UV-Vis) spectroscopy is a primary tool for monitoring the decolorization of dye solutions during wastewater treatment processes like adsorption or biodegradation. omicsonline.orgmdpi.com The method relies on measuring the absorbance of light by the dye at its wavelength of maximum absorbance (λmax). ijcce.ac.ir For this compound, the characteristic peak in the visible spectrum has been identified at 465.2 nm. ijcce.ac.ir

By measuring the initial absorbance (Co) of the dye solution and the absorbance at various time intervals (Ct) during treatment, the concentration of the dye can be inferred using the Beer-Lambert law. mdpi.com This allows for the calculation of the percentage of color removal, providing a direct measure of the efficacy of the treatment process. ijcce.ac.ir The entire spectrum, often scanned between 200 and 800 nm, can also reveal the appearance of new peaks, indicating the formation of degradation byproducts.

Table 2: Reported Wavelength of Maximum Absorbance (λmax) for this compound

Compound λmax (nm) Source(s)

| This compound | 465.2 | ijcce.ac.ir |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule and to analyze the interactions between the dye and other substances. mdpi.commdpi.com The FTIR spectrum provides a molecular "fingerprint" by showing how the molecule absorbs infrared radiation at specific wavenumbers, corresponding to the vibrations of its chemical bonds. mdpi.com

In the context of this compound, FTIR is used to confirm the presence of the dye on materials like adsorbents and to investigate the mechanism of interaction. mdpi.comresearchgate.net For example, when this compound is adsorbed onto a material like olive pomace, changes in the FTIR spectrum, such as shifts in the position or intensity of bands corresponding to hydroxyl (-OH), amino (-NH), methyl (-CH3), and methylene (B1212753) (-CH2) groups, can indicate that these groups are involved in the adsorption process. mdpi.com The technique is typically performed over a scanning range of 400 to 4000 cm⁻¹. mdpi.commdpi.com Analysis of the spectra of both the raw adsorbent and the dye-loaded adsorbent can reveal the nature of the interaction, such as chemisorption. researchgate.netiwaponline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including dyes like this compound. While specific NMR data for this compound is not extensively detailed in publicly available literature, the principles of NMR are fundamental for confirming the molecular structure of disperse dyes. In the broader context of azo dye analysis, both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide detailed information about the chemical environment of the atoms within the molecule. For instance, in the analysis of related azo disperse dyes, NMR has been used to characterize the structure of purified dye standards. nih.gov This involves identifying the signals corresponding to the aromatic protons, the protons of the alkyl chains, and the various carbon atoms in the molecule, which helps in confirming the dye's identity and purity. sapub.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for identifying the breakdown products or metabolites of this compound, particularly after degradation processes. Due to the low volatility of the parent dye, direct GC-MS analysis is often not feasible. epa.gov However, it is highly effective for analyzing the more volatile aromatic amines that are formed when the azo bond of the dye is cleaved under reducing conditions. epa.govscielo.br

In studies of azo dye degradation, GC-MS is used to identify the products formed during oxidation or reduction reactions. For example, in the biomimetic oxidation of similar disperse dyes, GC-MS has been used to identify oxidation products. scielo.br The technique separates the components of a mixture in the gas chromatograph, and the mass spectrometer then provides mass spectra of these components, which can be compared to spectral libraries for identification. This is crucial for understanding the environmental fate of this compound and the potential toxicity of its metabolites. escholarship.org The analysis of these metabolites can reveal the mechanisms of degradation and help in assessing the effectiveness of wastewater treatment processes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Sludge Analysis in Treatment Processes

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com In the context of this compound, XPS is particularly valuable for analyzing the sludge generated during wastewater treatment processes like electrocoagulation or adsorption. ijcce.ac.irresearchgate.netmdpi.com

When this compound is removed from wastewater, it often becomes part of a sludge. XPS analysis of this sludge can provide insights into the mechanism of dye removal. mdpi.com For example, it can confirm the presence of the dye on the surface of the adsorbent material and identify the chemical interactions between the dye and the sludge components. ijcce.ac.irresearchgate.net In one study, XPS was used to analyze the sludge from an electrocoagulation process and confirmed the formation of titanium oxide/hydroxides/oxynitrides which were involved in the dye removal. ijcce.ac.ir The technique provides information on the elemental composition and the chemical states of elements on the surface, which is crucial for understanding the adsorption or degradation pathways. rockymountainlabs.commdpi.com

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Metal Concentration in Treated Effluents

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for the determination of trace and major elements in various samples, including treated wastewater effluents. spectro.comagriscigroup.us In the treatment of wastewater containing this compound, particularly through processes like electrocoagulation which may use metal electrodes, it is essential to monitor the concentration of metals in the treated water to ensure it is safe for reuse or discharge. ijcce.ac.ir

ICP-OES works by introducing a sample into an argon plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths, which is then detected by a spectrometer to identify and quantify the elements. spectro.com A study on the electrocoagulation treatment of this compound utilized ICP-OES to determine the concentration of aluminum and titanium in the treated effluent. ijcce.ac.ir The results revealed very low concentrations of these metals, indicating the suitability of the treated water for reuse. ijcce.ac.ir This technique is known for its high sensitivity, accuracy, and the ability to perform multi-element analysis simultaneously. agriscigroup.usmdpi.com

Method Validation and Quantification Limits

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated for this compound. This process typically involves assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

For the analysis of disperse dyes, including those structurally similar to this compound, methods like SPE-LC-ESI-MS/MS (Solid-Phase Extraction-Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) have been optimized and validated. In one such study, calibration curves for several disperse dyes showed good linearity in the concentration range of 2.0 to 100.0 ng/mL. oup.com The method achieved low limits of detection and quantification, in the range of approximately 2.0 and 8.0 ng/L, respectively. oup.com

Another study focusing on the quantification of azo dyes in environmental water samples reported the detection of this compound in the range of 0.01 to 6.81 μg/L. unesp.br The validation of such methods ensures that they are sensitive and precise enough for routine monitoring of these contaminants in environmental matrices. researchgate.net The accuracy of these methods is often confirmed through recovery experiments on spiked samples. researchgate.net

Below is a table summarizing the validation parameters for the analysis of this compound and other disperse dyes from a relevant study.

ParameterValueReference
Linearity Range 2.0–100.0 ng/mL oup.com
Limit of Detection (LOD) ~2.0 ng/L oup.com
Limit of Quantification (LOQ) ~8.0 ng/L oup.com
Intra-day Precision (RSD%) < 6% oup.com
Inter-day Precision (RSD%) < 13% oup.com
Detected Concentration Range 0.01–6.81 µg/L unesp.br

Impurity Profiling and Analysis

The analysis of impurities in commercial dyes like this compound is important as these impurities can have their own toxicological and environmental impacts. Impurities can arise from the manufacturing process, including unreacted starting materials, by-products of side reactions, or isomers of the main dye component.

Quinoline (B57606) Content Determination

Formaldehyde (B43269) Content Determination

The determination of formaldehyde in disperse dyes such as this compound is critical, as formaldehyde is a classified carcinogen and a known contact allergen. nih.govacarindex.com Its presence in textile dyes can stem from manufacturing processes or its use in certain dispersing agents, like formaldehyde condensation products. scribd.com Consequently, various analytical methodologies have been established to quantify free and hydrolyzed formaldehyde in dyes and textiles to ensure product safety and regulatory compliance. These methods range from standardized colorimetric tests to advanced chromatographic techniques.

A widely recognized standard method for determining formaldehyde in textiles is ISO 14184-1 . iteh.ai This method is based on a water extraction process followed by spectrophotometric analysis. analytice.com The core procedure involves:

Extracting formaldehyde from the sample using water at a controlled temperature, typically 40 °C. iteh.aitheseus.fi

Reacting the extracted formaldehyde with acetylacetone (B45752) and ammonium acetate (often referred to as the Nash reagent). iteh.ai

This reaction forms a yellow-colored product, 3,5-diacetyl-1,4-dihydrolutidine. lcms.cz

The absorbance of the resulting solution is then measured colorimetrically, usually at a wavelength of 412 nm, to determine the formaldehyde concentration. iteh.ai

The detection limit for this method is typically around 16 mg/kg (16 ppm). iteh.aianalytice.com While this method is robust, the presence of color in the dye extract can potentially interfere with the colorimetric measurement, necessitating validation. nih.gov

To overcome the limitations of spectrophotometry, particularly for complex and colored matrices like dye powders, more specific and sensitive chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) offers a more selective approach. One common HPLC method also utilizes a derivatization step. For instance, post-column derivatization with acetylacetone can be performed, where the reaction product is detected with high selectivity by a photodiode array (PDA) detector at approximately 414 nm. lcms.cz This technique is substantially less affected by impurities in the sample compared to standard spectrophotometry. lcms.cz Another HPLC approach involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis of the stable derivative.

A particularly advanced and precise method for analyzing formaldehyde in dye samples is Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) . nih.govresearchgate.net This technique offers high sensitivity and requires minimal sample preparation, avoiding complex liquid-liquid extraction processes. nih.gov The methodology involves:

Placing the dye sample in a sealed headspace vial.

Introducing a derivatizing agent, commonly o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govacarindex.com

Upon heating, formaldehyde in the sample volatilizes and reacts with PFBHA in the headspace to form a stable oxime derivative. nih.gov

An automated sampler injects a portion of the headspace gas into the GC-FID system for separation and quantification. nih.gov

This HS-GC-FID method has been successfully applied to various disperse and pigment dyes, demonstrating a low limit of detection (LOD) of 0.05 mg/L and providing results comparable to the ISO 14184-1 standard method. acarindex.comresearchgate.net

In industrial quality control, specific limits are often set by manufacturers. For example, one supplier of this compound specifies a formaldehyde content of less than 200 ppm, verified by an in-house method involving sample extraction and analysis by UV-Vis spectrophotometry. colorfuldyes.com

The selection of an appropriate analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While ISO 14184-1 provides a baseline, chromatographic methods like HPLC and HS-GC-FID offer enhanced specificity and accuracy for the determination of formaldehyde in the this compound compound itself.

Data Summary of Analytical Methods

Methodology Principle Reagent/Derivatization Detection Typical Application / Notes Reference(s)
ISO 14184-1 Spectrophotometry Acetylacetone (Nash Reagent) Colorimetric (412 nm) Standard method for textiles; determines free and hydrolyzed formaldehyde. LOD ~16 mg/kg. iteh.ai, theseus.fi
HPLC-PDA Liquid Chromatography Acetylacetone (Post-Column) or DNPH (Pre-Column) Photodiode Array (PDA) High selectivity, suitable for colored samples and complex matrices. lcms.cz
HS-GC-FID Headspace Gas Chromatography o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) Flame Ionization Detector (FID) High sensitivity and precision for dye powders; avoids complex extractions. LOD ~0.05 mg/L. nih.gov, acarindex.com, researchgate.net
In-House UV-Vis Spectrophotometry Not specified UV-Vis Used for quality control by dye suppliers. A reported limit for this compound is <200 ppm. colorfuldyes.com

Table of Compounds

Compound Name PubChem CID
This compound 99410
Formaldehyde 712
Acetylacetone 528
o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride 155986

Advanced Applications and Emerging Research Areas of Disperse Orange 30

Development of Functionalized Materials Incorporating Disperse Orange 30

The incorporation of this compound into various material matrices is a growing field of research, aiming to develop functionalized materials for specialized applications. While the primary use of this compound remains in dyeing synthetic fibers like polyester (B1180765), its azo chromophore structure lends itself to applications in optics and sensor technology. alibaba.comgoogle.com

Research into polymers functionalized with similar disperse dyes, such as Disperse Orange 3, has shown the potential for creating materials with significant third-order nonlinear optical (NLO) properties. grossard.fr These materials are of interest for applications in optical signal processing and photorefractivity. grossard.fr The process can involve the condensation of a copolymer, like poly(maleic anhydride-co-octadecene), with the chromophore to create a stable polymer with reproducible nonlinear responses. grossard.fr Although specific research on this compound in this area is not yet widely published, its structural similarities to other optically active disperse dyes suggest it as a candidate for similar functionalization.

In the realm of advanced coatings, disperse dyes are utilized for their vibrant colors and compatibility with various polymers. alibaba.com The development of hydrophobic coatings on polyester fabrics has been explored using solutions containing low molecular weight polytetrafluoroethylenes in supercritical carbon dioxide, a medium in which this compound is known to be soluble. researchgate.net Such research opens possibilities for creating multifunctional textiles with enhanced properties like water repellency alongside coloration.

Furthermore, the development of chemical sensors based on dye-functionalized materials is an active area of investigation. While specific sensors utilizing this compound are not extensively documented, the broader class of azo dyes is recognized for its potential in sensor and optoelectronic applications. The modification of electrode surfaces with materials that can interact with specific analytes is a common strategy in electrochemical sensing. nih.gov The potential for this compound to be incorporated into such systems, for instance through its inclusion in polymer matrices or as a component in nanoparticle-based sensors, represents an emerging research frontier.

Kinetic Studies in Dyeing Systems with Novel Solvents (e.g., Silicone Solvents)

To address the environmental concerns associated with aqueous dyeing, research into non-aqueous dyeing systems has gained traction. Silicone solvents, such as decamethylcyclopentasiloxane (B1670010) (D5), represent a promising alternative for dyeing polyester with disperse dyes like this compound. nih.govmdpi.com Kinetic and thermodynamic studies in these novel solvent systems are crucial for understanding and optimizing the dyeing process.

A study investigating the dyeing of polyethylene (B3416737) terephthalate (B1205515) (PET) fiber with this compound in a D5 solvent system revealed that the addition of a small amount of an accelerant can significantly impact the dyeing kinetics. nih.govmdpi.com The solubility of this compound in the D5 solvent was found to decrease with an increasing amount of accelerant. nih.govmdpi.com This reduction in solubility is inversely proportional to the dye uptake and the resulting color depth (K/S value) of the fiber, suggesting that lower solubility in the solvent promotes the diffusion of the dye into the PET fiber. nih.govmdpi.com

Table 1: Effect of Accelerant on the Solubility of this compound in D5 Solvent

Amount of Accelerant (% of fiber weight) Solubility of this compound (g/L)
0 1.02
15 0.44

Data sourced from a study on disperse dyeing in a silicone solvent system. nih.govmdpi.com

The adsorption behavior of this compound on polyester fabric has been shown to follow the Nernst adsorption isotherm, indicating a partitioning of the dye between the fiber and the dye bath. iau.iridosi.org Thermodynamic studies have revealed that the dyeing of polyester with this compound is an exothermic process, as evidenced by negative values for enthalpy (ΔH°), entropy (ΔS°), and standard affinity (Δμ°). iau.iridosi.org As the dyeing temperature increases, the partition coefficient (K) decreases, which is consistent with an exothermic process. iau.iridosi.org

A comparative study of the commercial and a liquid form of this compound found that the liquid form exhibited a higher partition coefficient, suggesting a more efficient transfer of dye from the bath to the fabric. crimsonpublishers.com The standard affinity of the liquid form for polyester was also greater than that of the commercial form. crimsonpublishers.com

Table 2: Thermodynamic Parameters for Polyester Dyeing with this compound

Parameter Value Range Interpretation
Enthalpy Change (ΔH°) Negative Exothermic process
Entropy Change (ΔS°) Negative Increased order at the fiber-solvent interface
Standard Affinity (Δμ°) Negative Spontaneous dyeing process

This table synthesizes findings from thermodynamic studies of this compound on polyester. iau.iridosi.org

These kinetic and thermodynamic investigations are fundamental to the development of more efficient and environmentally friendly dyeing processes using novel solvent systems.

Process Intensification in Disperse Dyeing and Wastewater Treatment

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of this compound, this applies to both the dyeing process itself and the treatment of the resulting wastewater.

A significant area of process intensification in disperse dyeing is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium. researchgate.net This waterless dyeing technology eliminates the generation of wastewater, a major environmental concern in the textile industry. researchgate.net this compound has been successfully used in scCO₂ dyeing of polyester fibers, demonstrating good dyeing performance due to its solubility in the supercritical fluid. researchgate.net This method not only addresses water pollution but also allows for easier recycling of the unfixed dye and the CO₂ solvent.

Regarding wastewater treatment, advanced oxidation processes (AOPs) are being explored for the degradation of this compound and other recalcitrant dyes. sid.irnih.gov AOPs utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules into simpler, less harmful substances. doi.org Studies have shown that ozonation can be an effective method for the decolorization of aqueous solutions containing this compound. gnest.org Another promising AOP is the electrocoagulation process, which has demonstrated high removal efficiency for this compound from wastewater using a Titanium-Aluminium electrode system. sid.ir One study achieved a 97% removal efficiency at a pH of 6, a reaction time of 30 minutes, and a voltage of 10 V. sid.ir Furthermore, nano-iron modified goldmine waste-solid has been investigated as a heterogeneous catalyst in a Fenton-like oxidation process, showing a strong degradation capacity for disperse dyes. researchgate.net

Table 3: Performance of Advanced Oxidation Processes for this compound Removal

Treatment Method Key Parameters Removal Efficiency (%) Reference
Electrocoagulation pH 6, 30 min, 10 V (Ti-Al electrode) 97 sid.ir
Ozonation Not specified Effective decolorization gnest.org

This table summarizes the effectiveness of different AOPs on this compound.

The reuse of treated wastewater is another critical aspect of process intensification. Research has shown that water treated by electrocoagulation to remove this compound contained very low levels of metal ions from the electrodes, suggesting its suitability for reuse in certain applications. sid.ir

Life Cycle Assessment of this compound Production and Application

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal (cradle-to-grave). While a comprehensive, publicly available LCA specifically for this compound is not readily found, assessments of similar azo disperse dyes and general textile dyeing processes provide insight into the potential environmental hotspots for this compound. researchgate.netchalmers.se

The application phase, primarily the dyeing of polyester, is a significant contributor to the life cycle impact. Conventional aqueous dyeing processes are water and energy-intensive. mdpi.com A substantial portion of the dye may not fix to the fiber and is discharged in the wastewater, leading to water pollution. mdpi.com The high biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of dye-containing effluents can harm aquatic ecosystems by reducing light penetration and dissolved oxygen levels. ijrrjournal.comijrar.org

The end-of-life stage of textiles dyed with this compound also has environmental implications. Disposal in landfills can potentially lead to the leaching of the dye into the soil and groundwater. While many disperse dyes are not readily biodegradable, there is concern that under anaerobic conditions, the azo bond can be cleaved to form potentially carcinogenic aromatic amines. sustainability-directory.com

Governmental bodies have conducted screening assessments of various chemical substances, including this compound, to evaluate potential risks to the environment and human health throughout their life cycle. canada.cacanada.ca These assessments consider factors such as industrial releases to wastewater during manufacturing and processing, as well as potential for human exposure from consumer products like textiles. canada.cacanada.ca Such evaluations are crucial for informing risk management strategies and promoting the development of more sustainable alternatives. globenewswire.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.